CEF20

Description

Properties

IUPAC Name |

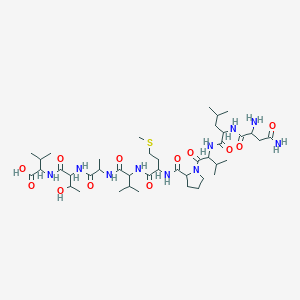

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64)/t23-,24+,25-,26-,27-,28-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLATZWLQXKRHY-JJURSQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74N10O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The CEF20 Epitope: A Deep Dive into its Origin, Discovery, and Immunological Significance

A Technical Guide for Researchers and Drug Development Professionals

The CEF20 epitope, a cornerstone in cellular immunology research, serves as a critical positive control in a multitude of T-cell assays. This guide provides an in-depth exploration of its origin, the seminal research leading to its identification, and the experimental methodologies underpinning its characterization. Quantitative data are presented for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Origin and Composition of the this compound Epitope

The designation "this compound" specifically refers to the peptide sequence NLVPMVATV . This nonapeptide is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the human Cytomegalovirus (CMV) phosphoprotein 65 (pp65), spanning amino acid residues 495-503. The presentation of this epitope to T-cells is restricted by the Human Leukocyte Antigen (HLA) class I allele, HLA-A*0201.

This compound is a component of the broader "CEF peptide pool," a standardized mixture of 32 immunodominant peptides from CMV, Epstein-Barr Virus (EBV), and Influenza Virus.[1] This pool is widely used as a positive control to stimulate IFN-γ release from CD8+ T-cells in individuals with common HLA types, thereby validating the functional capacity of T-cells in experimental settings.[2][3] While the CEF pool contains multiple epitopes, this compound is one of the most extensively studied and utilized components due to its high immunogenicity in a significant portion of the human population expressing the HLA-A*0201 allele.[4]

Discovery and Initial Characterization

The precise first use of the term "this compound" is not clearly documented in seminal literature; however, the identification of the CMV pp65 (495-503) peptide as a key T-cell epitope was a result of systematic research in the late 1990s. A pivotal 1999 study aimed to identify HLA-A*0201-restricted CTL epitopes within the CMV pp65 protein, which was already recognized as a major target of the anti-CMV CTL response. This research led to the identification of three peptides from pp65 that could elicit an in vitro CTL response from the peripheral blood lymphocytes of CMV-seropositive individuals.[5] The peptide NLVPMVATV (pp65 495-503) was one of these key discoveries.

The experimental approach to this discovery, representative of epitope identification methodologies of the era, involved a combination of predictive algorithms and in vitro cellular assays.

Quantitative Data Summary

The immunogenicity and binding affinity of the this compound epitope have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Peptide Sequence | NLVPMVATV | [4] |

| Protein Origin | Human Cytomegalovirus (CMV) pp65 | [4] |

| Amino Acid Position | 495-503 | [4] |

| HLA Restriction | HLA-A*0201 | [4] |

Table 1: this compound Epitope Core Data

| Parameter | Value | Method | Reference |

| HLA-A0201 Binding Affinity (IC50) | 90 nM | Cell-free binding assay | [2] |

| Frequency of specific CD8+ T-cells in CMV-seropositive, HLA-A0201+ individuals | 0.19% - 2.48% | Tetramer/Pentamer Staining | [6] |

| Number of specific pMHC complexes on CMV-infected fibroblasts | ~100 molecules/cell | Antibody-based detection | [4][7] |

Table 2: Immunogenicity and Binding Characteristics of this compound

Key Experimental Protocols

The discovery and characterization of the this compound epitope and the broader study of T-cell responses to it rely on a set of core immunological assays. Detailed methodologies for these key experiments are provided below.

Epitope Identification and Validation (based on historical methods)

This protocol outlines a general workflow for identifying novel T-cell epitopes from a viral antigen, similar to the approach that would have led to the discovery of this compound.

Caption: Workflow for the discovery and validation of T-cell epitopes.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

-

Plate Coating : 96-well PVDF membrane plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Plating : After washing and blocking the plate, PBMCs (or isolated T-cells) are plated at a density of 2-5 x 10^5 cells/well.

-

Stimulation : this compound peptide (or the CEF pool) is added to the wells at a final concentration of 1-10 µg/mL. A negative control (medium alone) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation : The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator.

-

Detection : Cells are lysed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.

-

Development : A substrate is added that forms an insoluble colored spot at the site of cytokine secretion.

-

Analysis : The spots are counted using an automated ELISPOT reader, and the frequency of antigen-specific T-cells is calculated.

Tetramer/Pentamer Staining and Flow Cytometry

This technique allows for the direct visualization and quantification of antigen-specific T-cells.

-

Cell Preparation : Isolate PBMCs from whole blood.

-

Staining : Resuspend 1-2 x 10^6 PBMCs in FACS buffer. Add the PE- or APC-conjugated HLA-A*0201/NLVPMVATV tetramer or pentamer at the manufacturer's recommended concentration.

-

Incubation : Incubate for 10-30 minutes at 37°C or room temperature in the dark.

-

Surface Marker Staining : Add fluorescently-labeled antibodies against cell surface markers such as CD8, CD3, and markers of memory or activation status.

-

Incubation : Incubate for 20-30 minutes at 4°C in the dark.

-

Washing : Wash the cells with FACS buffer.

-

Acquisition : Acquire the samples on a flow cytometer.

-

Analysis : Gate on the CD3+ and CD8+ T-cell populations and quantify the percentage of cells that are positive for the tetramer/pentamer.

Signaling Pathway

The recognition of the this compound epitope presented by an HLA-A*0201 molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell receptor (TCR) initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.

Caption: T-Cell Receptor (TCR) signaling cascade upon this compound recognition.

Conclusion

The this compound epitope, originating from the CMV pp65 protein, is an indispensable tool in cellular immunology. Its discovery was a significant step in understanding the immune response to CMV and has provided researchers with a robust and reliable positive control for a wide range of T-cell functional assays. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for both seasoned researchers and those new to the field, facilitating the accurate and reproducible assessment of T-cell immunity. The well-defined nature of the this compound epitope and its interaction with the T-cell receptor continue to make it a valuable model system for studying the fundamental principles of T-cell activation and for the development of novel immunotherapies.

References

- 1. Rapid generation of CMV pp65-specific T cells for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of cytotoxic function of CMV-pp65-specific CD8+ T-lymphocytes identified by HLA tetramers in recipients and donors of stem-cell transplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance [frontiersin.org]

- 4. Use of Transgenic HLA A∗0201/Kb and HHD II Mice To Evaluate Frequency of Cytomegalovirus IE1-Derived Peptide Usage in Eliciting Human CD8 Cytokine Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of three HLA-A*0201-restricted cytotoxic T cell epitopes in the cytomegalovirus protein pp65 that are conserved between eight strains of the virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sartorius.com [sartorius.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to CEF20 HLA-A*02:01 Restriction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the CEF20 peptide pool, with a specific focus on its interaction with the Human Leukocyte Antigen (HLA)-A02:01 allele. The this compound pool, comprising well-defined cytotoxic T-lymphocyte (CTL) epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a crucial positive control in cellular immunology. Understanding the specific interactions between its constituent peptides and the common HLA-A02:01 allele is fundamental for the accurate assessment of immune responses in a significant portion of the human population.

Data Presentation: HLA-A*02:01 Restricted Peptides in the CEF Pool

The extended CEF peptide pool consists of 32 peptides. Among these, several are known to be restricted by the HLA-A02:01 allele. The following table summarizes these key epitopes. While comprehensive, publicly available databases detailing the binding affinities (IC50 values) for every HLA-A02:01-restricted CEF peptide are not consistently available in a consolidated format, representative data for the immunodominant CMV pp65 epitope is provided. The subsequent experimental protocols section details the methodology to determine these values.

| Peptide Sequence | Virus of Origin | Protein Source | HLA Restriction | Reported IC50 (nM) for HLA-A02:01 |

| NLVPMVATV | Cytomegalovirus (CMV) | pp65 | HLA-A02:01 | 45[1] |

| GILGFVFTL | Influenza A Virus | Matrix Protein 1 (M1) | HLA-A*02:01 | Data not readily available in a compiled source |

| FMYSDFHFI | Influenza A Virus | Nucleoprotein (NP) | HLA-A2 | Data not readily available in a compiled source |

| CLGGLLTMV | Epstein-Barr Virus (EBV) | Latent Membrane Protein 2 (LMP2) | HLA-A2 | Data not readily available in a compiled source |

| GLCTLVAML | Epstein-Barr Virus (EBV) | BMLF1 | HLA-A2 | Data not readily available in a compiled source |

Core Immunological Concepts: Antigen Presentation and T-Cell Activation

The recognition of CEF peptides by the immune system in HLA-A*02:01-positive individuals is governed by the principles of MHC class I antigen presentation and subsequent CD8+ T-cell activation.

MHC Class I Antigen Presentation Pathway

Endogenously synthesized viral proteins (in the case of a natural infection) or exogenously supplied peptides (in an in vitro stimulation assay) are processed and presented by antigen-presenting cells (APCs) on MHC class I molecules. This intricate process is essential for the surveillance of cellular contents by cytotoxic T lymphocytes.

Caption: MHC Class I Antigen Presentation Pathway.

CD8+ T-Cell Activation Signaling Pathway

Upon recognition of the peptide-MHC class I complex by a specific T-cell receptor (TCR) on a CD8+ T-cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and the execution of its effector functions, such as cytokine release (e.g., IFN-γ) and cytotoxicity.

Caption: CD8+ T-Cell Activation Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for quantifying the cellular immune response to this compound peptides.

MHC-Peptide Binding Assay (IC50 Determination)

This competitive binding assay measures the affinity of a test peptide for a specific MHC molecule by quantifying its ability to inhibit the binding of a known high-affinity fluorescently labeled probe peptide.

Materials:

-

Purified, soluble HLA-A*02:01 molecules

-

High-affinity, fluorescently labeled HLA-A*02:01 probe peptide

-

Test peptides (this compound peptides) at various concentrations

-

Assay buffer (e.g., PBS with protease inhibitors and a non-ionic detergent)

-

96-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled test peptides and the unlabeled version of the probe peptide (for standard curve) in assay buffer.

-

Dilute the purified HLA-A*02:01 molecules and the fluorescently labeled probe peptide to their optimal working concentrations in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted HLA-A*02:01 molecules to each well.

-

Add the serially diluted test peptides to their respective wells. Include wells with no competitor peptide (maximum binding) and wells with a high concentration of unlabeled probe peptide (non-specific binding).

-

Add the fluorescently labeled probe peptide to all wells.

-

The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plate at room temperature for 48-72 hours in the dark to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each test peptide concentration.

-

Plot the percentage of inhibition against the logarithm of the test peptide concentration.

-

The IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe, is determined from the resulting dose-response curve.

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Caption: ELISpot Assay Workflow.

Materials:

-

96-well PVDF membrane plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

-

Substrate (e.g., BCIP/NBT or AEC)

-

Bovine Serum Albumin (BSA) for blocking

-

Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive donors

-

This compound peptide pool and individual peptides

-

Positive control (e.g., Phytohemagglutinin, PHA) and negative control (culture medium)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Wash buffer (PBS with 0.05% Tween-20)

Procedure:

-

Plate Coating:

-

Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash five times with sterile water.

-

Coat the wells with the anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate to remove excess capture antibody.

-

Block the membrane with sterile PBS containing 1% BSA for 2 hours at room temperature.

-

-

Cell Plating and Stimulation:

-

Wash the plate and add the CEF peptides, positive control, or negative control to the appropriate wells.

-

Add PBMCs (typically 2-4 x 10^5 cells/well) in culture medium to each well.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

-

Spot Development:

-

Wash the plate and add the substrate. Monitor for the development of spots.

-

Stop the reaction by washing the plate with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.

Materials:

-

PBMCs from HLA-A*02:01 positive donors

-

This compound peptides

-

Protein transport inhibitors (e.g., Brefeldin A, Monensin)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation and permeabilization buffers

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Incubate PBMCs with CEF peptides, a positive control (e.g., PMA/Ionomycin), or a negative control for 1-2 hours at 37°C.

-

Add a protein transport inhibitor (e.g., Brefeldin A) and continue incubation for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells with FACS buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells and resuspend in permeabilization buffer.

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ) to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

-

-

Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing the cytokine of interest in response to peptide stimulation.

-

This comprehensive guide provides the foundational knowledge and detailed protocols for researchers and drug development professionals working with the this compound peptide pool and its interaction with the HLA-A*02:01 allele. Adherence to these methodologies will facilitate robust and reproducible assessment of cellular immune responses.

References

In-Depth Technical Guide to the CEF Peptide Pool: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CEF peptide pool is a widely utilized and critical reagent in cellular immunology, serving as a robust positive control for assays measuring antigen-specific T cell responses. The acronym "CEF" denotes the origin of the constituent peptides: C ytomegalovirus (CMV), E pstein-Barr virus (EBV), and F lu (Influenza virus). This guide provides a comprehensive overview of the CEF peptide pool's mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data. The CEF pool consists of a mixture of well-defined, HLA class I-restricted T cell epitopes from these three common viruses.[1][2] Given that a majority of the human population has been exposed to these viruses, their peripheral blood mononuclear cells (PBMC) typically contain memory CD8+ T cells capable of recognizing these peptides.[3] This makes the CEF pool an ideal control to verify the functional integrity of immune cells in various assays, ensuring that cells are viable and capable of responding to antigenic stimulation.[2][4]

Core Mechanism of Action: MHC Class I-Mediated CD8+ T Cell Activation

The primary mechanism of action of the CEF peptide pool is the stimulation of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs). This process is initiated through the Major Histocompatibility Complex (MHC) class I pathway, a fundamental component of the adaptive immune system for recognizing and eliminating virally infected or cancerous cells.

The peptides within the CEF pool are short, typically 8-11 amino acids in length, which is the optimal size for binding to the peptide-binding groove of MHC class I molecules.[5] When the CEF peptide pool is added to a culture of PBMCs, the exogenous peptides can directly bind to empty MHC class I molecules present on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages, as well as other cells in the PBMC population.[6] This binding bypasses the need for endogenous antigen processing, where viral proteins would normally be degraded by the proteasome in the cytoplasm and transported to the endoplasmic reticulum for loading onto nascent MHC class I molecules.[6]

The resulting peptide-MHC class I (pMHC-I) complexes are then presented on the cell surface.[7][8] CD8+ T cells with T cell receptors (TCRs) that specifically recognize a particular pMHC-I complex will bind to it. This interaction is stabilized by the CD8 co-receptor, which binds to a non-polymorphic region of the MHC class I molecule.[9] The successful binding of the TCR and CD8 co-receptor to the pMHC-I complex initiates a cascade of intracellular signaling events within the T cell, leading to its activation.[10][11]

T Cell Receptor (TCR) Signaling Cascade

Upon successful recognition of the pMHC-I complex, a signaling cascade is initiated within the CD8+ T cell, leading to cellular activation, proliferation, and the execution of effector functions. This intricate process involves the phosphorylation of key signaling molecules and the activation of downstream pathways.

The key steps in the TCR signaling cascade are as follows:

-

Initiation: The binding of the TCR to the pMHC-I complex brings the CD8 co-receptor into proximity. The cytoplasmic tail of CD8 is associated with the Src-family kinase Lck.[12]

-

ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains (ε, δ, γ, and ζ) that are non-covalently associated with the TCR.[12]

-

ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa).[12] ZAP-70 is then phosphorylated and activated by Lck.

-

Downstream Signal Propagation: Activated ZAP-70 phosphorylates key adapter proteins, such as LAT (Linker for Activation of T cells) and SLP-76. This leads to the formation of a larger signaling complex that activates multiple downstream pathways.[12]

-

Activation of Effector Pathways: The signaling complex activates several critical pathways, including:

-

Calcium-Calcineurin-NFAT pathway: Leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[11][13]

-

PKCθ-IKK-NF-κB pathway: Activates the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[11][13]

-

RasGRP1-Ras-ERK1/2 pathway: Activates the MAPK/ERK pathway, leading to the activation of the transcription factor AP-1.[11][13]

-

-

Cellular Response: The activation of these transcription factors (NFAT, NF-κB, and AP-1) drives the transcription of genes responsible for T cell proliferation (e.g., IL-2), cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity (e.g., granzymes, perforin).[14]

// Connections MHC_Peptide -> TCR [label="Binding", dir=both, color="#EA4335"]; TCR -> CD3; CD8 -> MHC_Peptide [dir=both, color="#34A853"]; CD8 -> Lck [label="activates"]; Lck -> CD3 [label="P"]; CD3 -> ZAP70 [label="recruits"]; Lck -> ZAP70 [label="P"]; ZAP70 -> LAT_SLP76 [label="P"]; LAT_SLP76 -> {PLCg1, RasGRP1}; PLCg1 -> {DAG, IP3}; IP3 -> Ca2 [label="release"]; DAG -> PKC; Ca2 -> Calcineurin; PKC -> IKK; RasGRP1 -> Ras; Calcineurin -> NFAT; IKK -> NFkB; Ras -> AP1; {NFAT, NFkB, AP1} -> Gene_Expression; } .enddot Caption: TCR Signaling Cascade in CD8+ T Cells.

Quantitative Data

The response of PBMCs to the CEF peptide pool can be quantified using various methods, most commonly the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the number of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which determines the percentage of cells producing a specific cytokine. The magnitude of the response is dependent on the donor's HLA type and previous exposure to CMV, EBV, and influenza virus.

ELISPOT Assay Data

The ELISPOT assay quantifies the number of antigen-specific T cells by capturing secreted cytokines on a membrane, resulting in "spots" where each spot represents a single cytokine-producing cell. The results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

| Donor ID | HLA Type | Response to CEF Pool (SFU/10^6 PBMCs) | Negative Control (SFU/10^6 PBMCs) |

| Donor 1 | A02:01, B07:02 | 450 | <10 |

| Donor 2 | A01:01, B08:01 | 820 | <10 |

| Donor 3 | A03:01, B35:01 | 275 | <10 |

| Donor 4 | A24:02, B44:02 | 610 | <10 |

| Donor 5 | A11:01, B51:01 | 350 | <10 |

| Note: Data are representative and compiled from typical results seen in immunological studies. Actual SFU counts can vary significantly between individuals.[15] |

Intracellular Cytokine Staining (ICS) Data

ICS coupled with flow cytometry allows for the phenotyping of responding cells (e.g., CD8+ or CD4+) and the simultaneous detection of multiple cytokines. The data is presented as the percentage of a specific cell population (e.g., CD8+ T cells) that is positive for a given cytokine (e.g., IFN-γ).

| Donor ID | % of CD8+ T cells producing IFN-γ (CEF Stimulation) | % of CD8+ T cells producing IFN-γ (Unstimulated) |

| Donor A | 1.25% | 0.05% |

| Donor B | 2.10% | 0.08% |

| Donor C | 0.88% | 0.04% |

| Donor D | 1.75% | 0.06% |

| Note: Representative data illustrating typical responses. The percentage of responding cells is variable among donors.[6][16] |

Functional Avidity of CEF Peptides

The functional avidity of T cells for a specific peptide can be determined by titrating the peptide concentration and measuring the response. This is often expressed as the effective concentration required to achieve 50% of the maximal response (EC50). T cells with high functional avidity require lower concentrations of peptide for activation.

| CEF Peptide (HLA Restriction) | Donor X EC50 (M) | Donor Y EC50 (M) |

| CEF-7 (HLA-A2) | 10⁻⁹.⁵ | 10⁻⁹.⁵ |

| CEF-6 (HLA-A2) | >10⁻⁶ | 10⁻⁷ |

| CEF-4 (HLA-A2) | >10⁻⁶ | >10⁻⁶ |

| Data adapted from a study on CEF peptide dose-response, illustrating the high variability in functional avidity for different peptides and between donors.[15] |

Experimental Protocols

Detailed methodologies for two key applications of the CEF peptide pool are provided below.

IFN-γ ELISPOT Assay

This protocol outlines the steps to quantify CEF-specific, IFN-γ-secreting T cells from human PBMCs.

// Connections Coat -> Incubate_Coat -> Wash_Block; Wash_Block -> Add_Cells [style=dashed]; Add_Cells -> Add_Stimuli -> Incubate_Culture; Incubate_Culture -> Lyse_Cells [style=dashed]; Lyse_Cells -> Add_Detection_Ab -> Incubate_Detection -> Add_Enzyme -> Incubate_Enzyme; Incubate_Enzyme -> Add_Substrate [style=dashed]; Add_Substrate -> Develop_Spots -> Stop_Reaction -> Dry_Analyze; } .enddot Caption: Workflow for the IFN-γ ELISPOT Assay.

Methodology:

-

Plate Coating: Aseptically coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in sterile PBS). Incubate overnight at 4°C.

-

Plate Preparation: The next day, wash the plate 4-5 times with sterile PBS to remove unbound antibody. Block the wells with cell culture medium (e.g., RPMI-1640 with 10% FBS) for at least 1 hour at 37°C.

-

Cell Plating: Thaw and rest cryopreserved PBMCs overnight, or use fresh PBMCs. Resuspend cells in culture medium and add 2.5 x 10⁵ cells to each well.

-

Stimulation: Add the CEF peptide pool to the appropriate wells at a final concentration of approximately 1-2 µg/mL per peptide.[14] Include a negative control (medium only) and a positive mitogen control (e.g., Phytohemagglutinin, PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Lysis and Washing: Lyse the cells by flicking out the medium and washing the wells with PBS containing 0.05% Tween-20 (PBST).

-

Detection Antibody: Add a biotinylated anti-human IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature (RT).

-

Enzyme Conjugate: Wash the plate with PBST. Add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase or Streptavidin-Horseradish Peroxidase) and incubate for 1 hour at RT.

-

Spot Development: Wash the plate thoroughly. Add a precipitating substrate (e.g., BCIP/NBT for AP or AEC for HRP). Monitor the plate for the appearance of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader.

Intracellular Cytokine Staining (ICS) Assay

This protocol details the method for identifying CEF-specific T cells by detecting intracellular IFN-γ using flow cytometry.

// Connections Prepare_Cells -> Add_Stimuli -> Incubate_Culture; Incubate_Culture -> Harvest_Cells [style=dashed]; Harvest_Cells -> Add_Surface_Ab -> Incubate_Surface; Incubate_Surface -> Wash_Cells [style=dashed]; Wash_Cells -> Fix_Cells -> Incubate_Fix -> Perm_Cells; Perm_Cells -> Add_Intra_Ab [style=dashed]; Add_Intra_Ab -> Incubate_Intra -> Wash_Final -> Acquire_Data; } .enddot Caption: Workflow for the Intracellular Cytokine Staining (ICS) Assay.

Methodology:

-

Cell Stimulation: In a 96-well U-bottom plate or culture tubes, add 1-2 x 10⁶ PBMCs per condition. Add the CEF peptide pool (1-2 µg/mL per peptide), co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d, 1 µg/mL each), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).[4][17]

-

Incubation: Incubate for 6-18 hours at 37°C in a humidified 5% CO₂ incubator.

-

Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and a viability dye to exclude dead cells. Incubate for 20-30 minutes on ice in the dark.

-

Fixation: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer (e.g., Cytofix/Cytoperm solution or 2% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with a permeabilization buffer (e.g., a buffer containing saponin).[18][19]

-

Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing a fluorescently-conjugated antibody against the intracellular cytokine of interest (e.g., anti-IFN-γ). Incubate for 30 minutes at room temperature in the dark.

-

Final Washes and Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer. Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T cells, and finally on CD8+ T cells to determine the percentage of cells expressing IFN-γ.

Conclusion

The CEF peptide pool is an indispensable tool in cellular immunology, providing a reliable and standardized positive control for monitoring the functionality of antigen-specific T cell responses. Its mechanism of action is rooted in the fundamental principles of MHC class I antigen presentation and TCR-mediated T cell activation. By understanding the intricate signaling pathways initiated by CEF peptide recognition and by employing standardized, robust experimental protocols, researchers can ensure the validity and reproducibility of their T cell assay data. This guide provides the foundational knowledge and practical methodologies for the effective use of the CEF peptide pool in basic research and clinical trial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]

- 3. immunospot.eu [immunospot.eu]

- 4. stemcell.com [stemcell.com]

- 5. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardization of cytokine flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mabtech.com [mabtech.com]

- 15. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.virginia.edu [med.virginia.edu]

- 19. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]

A Researcher's Guide to CEF Peptide Pools in Immunology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF) peptide pools, a critical reagent in immunological research. This document details their composition, application in common assays, and the underlying cellular mechanisms of action.

Core Concepts: Understanding CEF Peptide Pools

CEF peptide pools are a standardized mixture of immunodominant peptide epitopes derived from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. These pools are primarily composed of HLA Class I-restricted peptides and are widely used as a positive control in T-cell assays.[1] Given the high prevalence of these viruses in the general population, a significant portion of individuals will have memory T-cells that can recognize these peptides. This makes CEF pools a reliable tool for verifying the functional capacity of T-cells in a given sample and for validating the experimental setup of immunological assays.

The most common formulation of the CEF peptide pool consists of 32 individual peptides, though a 23-peptide version also exists. These peptides are typically 8-12 amino acids in length and correspond to well-characterized T-cell epitopes.

Composition of a Standard 32-Peptide CEF Pool

The following table details the composition of a widely used 32-peptide CEF pool, including the virus of origin, the protein source, the peptide sequence, and the specific HLA restriction.

| Virus | Protein | Peptide Sequence | HLA Restriction |

| CMV | pp65 | NLVPMVATV | A2 |

| CMV | pp65 | YSEHPTFTSQY | A3 |

| CMV | pp65 | QYDPVAALF | A11 |

| CMV | pp65 | VTEHDTLLY | A24 |

| CMV | IE-1 | VLEETSVML | A1 |

| EBV | BMLF1 | GLCTLVAML | A2 |

| EBV | BZLF1 | RAKFKQLL | B8 |

| EBV | LMP2 | FLYALALLL | A2 |

| EBV | LMP2 | CLGGLLTMV | A2 |

| EBV | EBNA-3A | RLRAEAQVK | A3 |

| EBV | EBNA-3A | FLRGRAYGL | B8 |

| EBV | EBNA-3B | AVFDRKSDAK | A11 |

| EBV | EBNA-3B | IVTDFSVIK | A11 |

| EBV | EBNA-3C | LLDFVRFMGV | A11 |

| Flu | Matrix | GILGFVFTL | A2 |

| Flu | NP | CTELKLSDY | A1 |

| Flu | NP | SRYWAIRTR | B27 |

| Flu | PA | SSLENFRAYV | B35 |

| Flu | NS1 | FPVTGENLV | B7 |

| ... | ... | ... | ... |

| Note: | This is a partial list for illustrative purposes. A complete list of all 32 peptides can be found in relevant research articles and manufacturer's datasheets. |

Quantitative Analysis of T-Cell Responses to CEF Peptide Pools

CEF peptide pools are instrumental in quantifying the magnitude of antigen-specific T-cell responses. The following tables summarize typical quantitative data obtained from ELISpot assays, a common method for measuring cytokine release from single cells.

Table 2.1: IFN-γ ELISpot Responses to CEF Peptide Pool in Healthy Donors

| Donor ID | CEF Pool (SFU/10^6 PBMC) | Negative Control (SFU/10^6 PBMC) |

| Donor 1 | 450 | <10 |

| Donor 2 | 1200 | <10 |

| Donor 3 | 75 | <10 |

| Donor 4 | 850 | <10 |

| Donor 5 | 230 | <10 |

SFU: Spot Forming Units. Data is representative and compiled from published studies.[2][3]

Table 2.2: Comparison of T-Cell Responses to Pooled vs. Individual Peptides

| Donor ID | Response to Peptide Pool (as % of summed individual peptide responses) |

| Donor A | 85% |

| Donor B | 92% |

| Donor C | 78% |

| Donor D | 110% |

| Donor E | 65% |

This table illustrates that while the response to the complete pool is generally representative, there can be some variation compared to the sum of responses to individual peptides, potentially due to peptide competition or synergistic effects.[2][3]

Experimental Protocols

Detailed methodologies for two key assays utilizing CEF peptide pools are provided below.

IFN-γ ELISpot Assay Protocol

This protocol outlines the steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting T-cells upon stimulation with a CEF peptide pool.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

CEF peptide pool

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Wash buffer (PBS + 0.05% Tween-20)

-

Blocking buffer (PBS + 5% BSA)

Procedure:

-

Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.

-

Cell Plating: Prepare a single-cell suspension of PBMCs in complete RPMI medium. Add 2-3 x 10^5 PBMCs per well.

-

Stimulation: Add the CEF peptide pool to the designated wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium only) and a positive control (e.g., PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add the substrate solution. Monitor for spot development.

-

Stopping the Reaction: Stop the reaction by washing with distilled water.

-

Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol details the procedure for identifying and quantifying cytokine-producing T-cells using flow cytometry.

Materials:

-

PBMCs

-

CEF peptide pool

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)

-

Fluorochrome-conjugated antibody against IFN-γ

-

Fixation/Permeabilization buffer

-

FACS buffer (PBS + 2% FBS)

Procedure:

-

Cell Stimulation: Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL. Add the CEF peptide pool (1-2 µg/mL per peptide). Include negative and positive controls. Incubate for 1-2 hours at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) or Monensin and incubate for an additional 4-6 hours.

-

Surface Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorochrome-conjugated surface marker antibodies for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer. Incubate for 20 minutes at 4°C in the dark.

-

Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate flow cytometry software to determine the percentage of IFN-γ-producing CD8+ and CD4+ T-cells.

Signaling Pathways and Experimental Workflows

T-Cell Activation upon CEF Peptide Recognition

The recognition of a CEF peptide presented by an HLA molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) initiates a complex signaling cascade leading to T-cell activation, proliferation, and cytokine production.

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of a CEF peptide.

Experimental Workflow for Assessing T-Cell Responses

The following diagram illustrates a typical experimental workflow for evaluating T-cell responses to a CEF peptide pool, from sample preparation to data analysis.

Caption: Workflow for CEF peptide pool-based T-cell assays.

This guide provides a foundational understanding of CEF peptide pools for immunology researchers. For specific applications and troubleshooting, consulting detailed product datasheets and relevant scientific literature is recommended.

References

The Role of CEF Peptides in Modulating CMV-Specific Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytomegalovirus (CMV), a ubiquitous betaherpesvirus, establishes a lifelong latent infection in a majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised hosts, such as transplant recipients and individuals with HIV/AIDS. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a pivotal role in controlling CMV replication and preventing disease. A key tool in the study of these responses is the CEF peptide pool, a standardized mixture of immunodominant epitopes from CMV, Epstein-Barr virus (EBV), and influenza virus. This technical guide provides an in-depth overview of the composition of the CEF peptide pool, its role in stimulating CMV-specific T-cell responses, and detailed protocols for assessing these responses. A specific component of some CEF pools, the CMV pp65 (495-503) peptide, sometimes referred to as CEF20, is also discussed.

Composition of CEF Peptide Pools

The CEF peptide pool is a widely used reagent for the positive control of T-cell-based immunological assays. It comprises a collection of well-defined, HLA class I-restricted T-cell epitopes from CMV, EBV, and influenza virus. The rationale behind this composition is that a large proportion of the general population has been exposed to these viruses and therefore harbors memory T-cells capable of recognizing these epitopes. The exact composition of commercially available CEF pools can vary, typically containing either 23 or 32 different peptides.

The CMV component of the CEF pool is crucial for assessing CMV-specific immunity. A prominent CMV epitope included in many CEF pools is derived from the lower matrix phosphoprotein 65 (pp65), a major target for the CTL response to CMV. The specific peptide, with the amino acid sequence NLVPMVATV, corresponds to amino acids 495-503 of the pp65 protein and is restricted by the HLA-A*02:01 allele.[1][2][3] This peptide is sometimes individually referred to by the product name "this compound".[4]

Below is a table summarizing the composition of a representative CEF peptide pool, highlighting the CMV-derived peptides.

| Virus of Origin | Protein Source | Peptide Sequence | HLA Restriction |

| Cytomegalovirus | pp65 | NLVPMVATV | HLA-A2 |

| Cytomegalovirus | pp65 | TPRVTGGGAM | HLA-B7 |

| Cytomegalovirus | IE1 | VLEETSVML | HLA-A2 |

| Epstein-Barr Virus | BMLF1 | GLCTLVAML | HLA-A2 |

| Epstein-Barr Virus | BZLF1 | RAKFKQLL | HLA-B8 |

| ... | ... | ... | ... |

| Influenza A Virus | Matrix Protein 1 | GILGFVFTL | HLA-A2 |

| Influenza A Virus | Nucleoprotein | CTELKLSDY | HLA-A1 |

| ... | ... | ... | ... |

Quantitative Analysis of CMV-Specific T-Cell Responses Using CEF Peptides

The CEF peptide pool is extensively used to quantify the frequency and function of CMV-specific T-cells in various research and clinical settings. The primary readouts are the number of antigen-specific T-cells and their cytokine production profile, most commonly interferon-gamma (IFN-γ).

T-Cell Frequencies in Healthy Donors

The frequency of T-cells responding to the CEF pool can vary significantly among healthy individuals, reflecting their diverse HLA types and history of viral exposures. Studies have shown that a majority of healthy donors exhibit a detectable T-cell response to the CEF pool.

| Assay Type | Stimulant | Cohort | Mean Frequency of Responding T-Cells (Range) | Reference |

| ELISpot | CEF Peptide Pool | Healthy Donors (n=210) | 110 Spot Forming Cells (SFC) / 10^6 PBMC (0->500) | [5] |

| ELISpot | CMV pp65 Peptide Pool | Healthy Donors | Variable, often >50 SFC / 10^6 PBMC | [6] |

| Intracellular Cytokine Staining (ICS) | CEF Peptide Pool | Healthy Donors | Variable, depends on cytokine and T-cell subset | [7] |

| Intracellular Cytokine Staining (ICS) | CMV pp65 Peptide Pool | Healthy Donors | 0.3% of CD3+ T-cells (0.057-2.51%) | [6] |

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.

Materials:

-

PVDF-membrane 96-well plates

-

Human IFN-γ ELISpot antibody pair (capture and detection)

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

CEF peptide pool (lyophilized)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

L-glutamine

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for at least 2 hours at 37°C.

-

Cell Plating: Prepare a suspension of PBMCs in complete RPMI-1640 medium. Add 2.5 x 10^5 PBMCs to each well.

-

Stimulation: Reconstitute the CEF peptide pool according to the manufacturer's instructions. Add the CEF peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.

-

Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add the substrate solution. Monitor spot development and stop the reaction by washing with distilled water.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing T-cells, including their phenotype and the simultaneous detection of multiple cytokines.

Materials:

-

PBMCs

-

CEF peptide pool

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Stimulation: Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640. Add the CEF peptide pool at a final concentration of 1-2 µg/mL per peptide. Incubate for 1-2 hours at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 5 µg/mL) to the cell suspension. Incubate for an additional 4-6 hours at 37°C.

-

Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain with fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash and resuspend in permeabilization buffer.

-

Intracellular Staining: Add fluorescently conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to identify and quantify the percentage of cytokine-producing T-cell subsets.

Signaling Pathways and Experimental Workflows

The stimulation of T-cells by peptides from the CEF pool, presented by antigen-presenting cells (APCs) on MHC class I molecules, initiates a cascade of intracellular signaling events culminating in T-cell activation, proliferation, and effector function.

Caption: T-Cell activation by a CEF peptide.

Caption: Experimental workflow for assessing CMV-specific T-cell responses.

Conclusion

The CEF peptide pool is an indispensable tool for the investigation of CMV-specific T-cell immunity. Its standardized composition allows for reproducible and comparable results across different studies and laboratories. The ability to robustly stimulate memory T-cells from a large proportion of the population makes it an excellent positive control for a variety of immunological assays, including ELISpot and intracellular cytokine staining. A thorough understanding of the composition of the CEF pool, coupled with optimized and validated experimental protocols, is essential for accurately quantifying the cellular immune response to CMV. This knowledge is critical for advancing our understanding of CMV pathogenesis and for the development of novel vaccines and immunotherapies to combat this important human pathogen.

References

- 1. JCI Insight - T cell responses and clinical symptoms among infants with congenital cytomegalovirus infection [insight.jci.org]

- 2. Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Cytokine Staining Protocol [anilocus.com]

- 4. researchgate.net [researchgate.net]

- 5. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robust Production of Cytomegalovirus pp65-Specific T Cells Using a Fully Automated IFN-γ Cytokine Capture System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CEF Peptide Pools as a Positive Control for CD8+ T Cell Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of cellular immunology and immunotherapy development, the accurate assessment of CD8+ T cell functionality is paramount. A critical component of robust and reliable T cell assays is the inclusion of a positive control to ensure the integrity of the experimental system and the responsiveness of the cells being analyzed. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has emerged as a widely accepted and effective positive control for stimulating and detecting recall T cell responses in a significant portion of the human population. This technical guide provides a comprehensive overview of the CEF peptide pool, its mechanism of action, and its application in key immunological assays, complete with detailed experimental protocols and data interpretation.

Core Concepts: The CEF Peptide Pool

The CEF peptide pool is a lyophilized mixture of synthetic peptides that represent immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. These viruses are ubiquitous, and most individuals have been exposed to them, resulting in a memory T cell population that can be readily recalled in vitro. The most common formulation consists of 32 peptides, each corresponding to a defined HLA class I-restricted T cell epitope.[1] This broad coverage of multiple HLA alleles ensures that the CEF pool can elicit a response in a large percentage of the donor population.[1]

When introduced to a culture of peripheral blood mononuclear cells (PBMCs), antigen-presenting cells (APCs) within the PBMC population, such as dendritic cells and macrophages, present these peptides on their MHC class I molecules. CD8+ T cells with T cell receptors (TCRs) that recognize these peptide-MHC complexes become activated, leading to a cascade of downstream events including cytokine production, proliferation, and cytotoxic activity.

Composition of the 32-Peptide CEF Pool

The following table details the composition of a standard 32-peptide CEF pool, including the peptide sequence, the source virus and protein, and the corresponding HLA restriction.

| Peptide ID | Sequence | Source Virus | Source Protein | HLA Restriction |

| CEF-1 | VSDGGPNLY | Influenza A | HLA-A1 | |

| CEF-2 | CTELKLSDY | Influenza A | HLA-A1 | |

| CEF-3 | GILGFVFTL | Influenza A | HLA-A2 | |

| CEF-4 | FMYSDFHFI | Influenza A | HLA-A2 | |

| CEF-5 | CLGGLLTMV | EBV | LMP2A | HLA-A2 |

| CEF-6 | GLCTLVAML | EBV | BMLF1 | HLA-A2 |

| CEF-7 | NLVPMVATV | CMV | pp65 | HLA-A2 |

| CEF-8 | YLESIFNI | EBV | HLA-A2/B45 | |

| CEF-9 | YVLDHLIVV | EBV | HLA-A3 | |

| CEF-10 | RLRAEAQVK | EBV | HLA-A3/A11 | |

| CEF-11 | IVTDFSVIK | EBV | HLA-A11 | |

| CEF-12 | AVFDRKSDAK | EBV | HLA-A11 | |

| CEF-13 | ATIGTAMYK | EBV | HLA-A11 | |

| CEF-14 | DYCNVLNKEF | EBV | HLA-A23/A24 | |

| CEF-15 | DYNFVKQLF | EBV | HLA-A24 | |

| CEF-16 | AELESEFVY | EBV | HLA-A24 | |

| CEF-17 | TPGPGVRYPL | CMV | pp65 | HLA-B7 |

| CEF-18 | RPPIFIRRL | CMV | IE1 | HLA-B7 |

| CEF-19 | RAKFKQLL | EBV | HLA-B8 | |

| CEF-20 | FLRGRAYGL | EBV | HLA-B8 | |

| CEF-21 | QAKWRLQTL | EBV | HLA-B8 | |

| CEF-22 | RPRGEVRFL | EBV | HLA-B27 | |

| CEF-23 | SELHEQLDY | EBV | HLA-B35 | |

| CEF-24 | YPLHEQHGM | EBV | HLA-B35 | |

| CEF-25 | EPLPQGQLTAY | CMV | pp65 | HLA-B35 |

| CEF-26 | IPSINVHHY | EBV | HLA-B35 | |

| CEF-27 | EFFWDANDIY | EBV | HLA-B44 | |

| CEF-28 | EENLLDFVRF | EBV | HLA-B44 | |

| CEF-29 | VEVDPASLY | EBV | HLA-B44 | |

| CEF-30 | SEHDFFPSY | EBV | HLA-B44 | |

| CEF-31 | ISEEIAYQET | EBV | HLA-B44 | |

| CEF-32 | KECFRQHLD | EBV | HLA-B44 |

Mechanism of CD8+ T Cell Activation by CEF Peptides

The activation of CD8+ T cells by the CEF peptide pool follows the canonical pathway of T cell activation, which is initiated by the interaction of the TCR with a peptide-MHC class I complex on an APC. This interaction, along with co-stimulatory signals, triggers a signaling cascade that culminates in the execution of effector functions.

Signaling Pathway of CD8+ T Cell Activation

Caption: CD8+ T Cell Activation Pathway.

Experimental Applications and Protocols

The CEF peptide pool is a versatile positive control for a variety of assays designed to measure CD8+ T cell function. Below are detailed protocols for three common applications: the ELISpot assay, Intracellular Cytokine Staining (ICS), and T cell proliferation assays.

ELISpot (Enzyme-Linked Immunospot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Caption: ELISpot Assay Workflow.

-

Plate Coating: Aseptically coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in sterile PBS). Incubate overnight at 4°C.

-

Blocking: The next day, wash the plate four times with sterile PBS. Block the wells with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.

-

Cell Preparation: Thaw cryopreserved human PBMCs and resuspend in complete RPMI medium (containing 10% FBS, penicillin/streptomycin, and L-glutamine). Count viable cells using trypan blue exclusion. Adjust the cell concentration to 2.5 x 10^6 cells/mL.

-

Cell Plating and Stimulation: Add 100 µL of the PBMC suspension (2.5 x 10^5 cells) to each well. Add 50 µL of the CEF peptide pool reconstituted to a 3X working concentration (e.g., 3 µg/mL of each peptide). Include negative control wells (PBMCs with medium only) and a positive control using a mitogen like phytohemagglutinin (PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells by washing the plate with PBS containing 0.05% Tween-20. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate thoroughly and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP). Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million PBMCs.

| Donor ID | Negative Control (SFU/10^6 PBMCs) | CEF Pool (SFU/10^6 PBMCs) |

| Donor 1 | 5 | 250 |

| Donor 2 | 2 | 410 |

| Donor 3 | 8 | 180 |

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, enabling the simultaneous assessment of cell surface markers and intracellular cytokine expression.

Caption: Intracellular Cytokine Staining Workflow.

-

Cell Stimulation: To a 24-well plate, add 1 x 10^7 PBMCs in 900 µL of complete RPMI medium. Add 100 µL of a 10X working solution of the CEF peptide pool (final concentration of 1 µg/mL per peptide). Incubate for a total of 6 hours at 37°C. For the last 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A to prevent cytokine secretion.

-

Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice in the dark.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.

-

Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population, followed by gating on CD3+ and then CD8+ T cells. Within the CD8+ T cell population, quantify the percentage of cells expressing IFN-γ and/or TNF-α.

| Donor ID | Negative Control (% of CD8+ T cells) | CEF Pool (% of IFN-γ+ CD8+ T cells) | CEF Pool (% of TNF-α+ CD8+ T cells) |

| Donor 1 | 0.05% | 1.2% | 0.8% |

| Donor 2 | 0.02% | 2.5% | 1.5% |

| Donor 3 | 0.08% | 0.9% | 0.6% |

T Cell Proliferation Assay (CFSE-based)

T cell proliferation in response to antigenic stimulation is a key indicator of a functional immune response. The CFSE (Carboxyfluorescein succinimidyl ester) dilution assay is a common method to track cell division.

Caption: T Cell Proliferation Assay Workflow.

-

CFSE Labeling: Resuspend PBMCs at 1-2 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.

-

Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.

-

Washing: Wash the cells three times with complete RPMI medium to remove any unbound CFSE.

-

Cell Culture: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium. Add the cells to a 96-well round-bottom plate and stimulate with the CEF peptide pool at a final concentration of 1 µg/mL per peptide.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Staining and Analysis: Harvest the cells and stain for cell surface markers (e.g., anti-CD3, anti-CD8). Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity within the CD8+ T cell gate. Each peak of decreasing fluorescence intensity represents a round of cell division.

| Donor ID | Negative Control (% Divided CD8+ T cells) | CEF Pool (% Divided CD8+ T cells) | Proliferation Index (CEF Pool) |

| Donor 1 | <1% | 15% | 2.1 |

| Donor 2 | <1% | 25% | 2.8 |

| Donor 3 | <1% | 10% | 1.9 |

Proliferation Index is the average number of divisions for all responding cells.

Conclusion

The CEF peptide pool is an indispensable tool for the reliable assessment of CD8+ T cell functionality. Its ability to elicit robust recall responses in a majority of donors makes it an ideal positive control for a range of immunological assays, including ELISpot, intracellular cytokine staining, and proliferation assays. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to incorporate this essential control into their experimental workflows to ensure the accuracy and reproducibility of their results. Proper handling, storage, and application of the CEF peptide pool are critical for obtaining meaningful and consistent data in the evaluation of cellular immune responses.[2][3][4]

References

- 1. youtube.com [youtube.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 4. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

An In-depth Technical Guide to the Immunogenicity of the CMV pp65 (495-503) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CEF peptide pool, comprising well-defined viral epitopes from Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus, is a widely utilized positive control in T-cell assays for monitoring immune responses. While the term "CEF20" is not a standardized nomenclature, it is sometimes used to refer to specific, highly immunogenic peptides within these pools. This guide focuses on one of the most immunodominant of these peptides: the HLA-A*0201-restricted epitope from Cytomegalovirus phosphoprotein 65 (pp65), residues 495-503, with the amino acid sequence NLVPMVATV.

This peptide is a critical tool for assessing the functionality of CD8+ T-cell responses due to its high prevalence in the general population and its potent ability to elicit interferon-gamma (IFN-γ) production. This document provides a comprehensive overview of the immunogenicity of the CMV pp65 (495-503) peptide, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Immunogenicity Data

The immunogenicity of the CMV pp65 (495-503) peptide is typically quantified by measuring the frequency of responding T cells and their cytokine production. The following tables summarize quantitative data from various studies.

Table 1: Frequency of CMV pp65 (495-503)-Specific CD8+ T Cells in Healthy Donors

| Population | Assay | Frequency Range of pp65-specific CD8+ T cells (% of total CD8+ T cells) | Median Frequency (% of total CD8+ T cells) | Citation(s) |

| CMV-seropositive, HLA-A2+ Healthy Volunteers | Tetramer Staining | 0.19% - 2.48% | 0.52% | [1] |

| CMV-seropositive, HLA-A2+ Healthy Donors | Tetramer Staining | Not specified | 50.5% (of cultured CTL lines) | [2] |

| In vitro primed T cells from CMV-seronegative donors | Tetramer Staining | 0.0024% - 0.009% | Not Applicable | [3] |

Table 2: Cytokine Production in Response to CMV pp65 (495-503) Peptide Stimulation

| Assay Type | Cell Type | Cytokine Measured | Quantitative Readout | Peptide Concentration | Citation(s) |

| ELISpot | PBMC | IFN-γ | ~30 - 200 SFC per 2.5 x 10^5 PBMC | Not specified | [4] |

| ELISpot | PBMC | IFN-γ | Up to ~1000 SFU / 1 x 10^6 PBMC in high responders | 1 µg/mL | [5][6] |

| Intracellular Cytokine Staining (ICS) | CD8+ T cells | IFN-γ | Up to 3.9% of CD8+ T cells | Not specified | [3] |

| Intracellular Cytokine Staining (ICS) | CD4+ T cells | IFN-γ | Up to 3.8% of CD4+ T cells | Not specified | [3] |

| Intracellular Cytokine Staining (ICS) | CD8+ T cells | IFN-γ, TNF-α, IL-2 | Variable percentages of multifunctional T cells | Not specified | [7] |

| ELISA | Murine Lymphocytes | IFN-γ | Up to 15 ng/mL | 20 µg | [8] |

SFC: Spot Forming Cells; SFU: Spot Forming Units; PBMC: Peripheral Blood Mononuclear Cells; CTL: Cytotoxic T Lymphocyte

Experimental Protocols

Detailed methodologies for the key experiments used to assess the immunogenicity of the CMV pp65 (495-503) peptide are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol outlines the steps for quantifying the number of IFN-γ-secreting T cells in response to stimulation with the CMV pp65 (495-503) peptide.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

-

Substrate for the enzyme (e.g., AEC, TMB)

-

CMV pp65 (495-503) peptide (NLVPMVATV)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

-

DMSO (vehicle control)

-

PBS and PBS-Tween20 (wash buffer)

Procedure:

-

Plate Coating:

-

Pre-wet the PVDF membrane with 35% ethanol for 30 seconds.

-

Wash the plate three times with sterile PBS.

-

Coat the wells with anti-human IFN-γ capture antibody diluted in PBS (typically 1-5 µg/mL).

-

Incubate overnight at 4°C.

-

-

Cell Preparation and Stimulation:

-

The next day, wash the plate three times with PBS to remove unbound antibody.

-

Block the plate with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.

-

Thaw cryopreserved PBMCs and allow them to rest overnight, or use freshly isolated PBMCs.

-

Resuspend cells in complete medium at a concentration of 2-3 x 10^6 cells/mL.

-

Prepare peptide dilutions: CMV pp65 (495-503) peptide (typically 1-10 µg/mL), positive control (PHA or anti-CD3), and a vehicle control (medium with the same concentration of DMSO as the peptide stock).

-

Remove the blocking medium from the plate and add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).

-

Add 100 µL of the peptide or control solutions to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection and Development:

-

Wash the plate six times with PBS-Tween20 to remove the cells.

-

Add the biotinylated anti-human IFN-γ detection antibody diluted in PBS with 1% BSA.

-

Incubate for 2 hours at room temperature.

-

Wash the plate six times with PBS-Tween20.

-

Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

-

Wash the plate six times with PBS-Tween20, followed by three final washes with PBS.

-

Add the substrate and monitor for spot development (typically 5-30 minutes).

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely before counting the spots using an ELISpot reader.

-

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol details the procedure for detecting intracellular IFN-γ, TNF-α, and IL-2 in T cells following stimulation with the CMV pp65 (495-503) peptide.

Materials:

-

PBMCs

-

CMV pp65 (495-503) peptide

-

Staphylococcus enterotoxin B (SEB) or PMA/Ionomycin (positive control)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes

-

Fixable viability dye

-

Fixation/Permeabilization buffer

-

Anti-human IFN-γ, TNF-α, and IL-2 antibodies conjugated to different fluorochromes

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

-

Cell Stimulation:

-

Resuspend PBMCs in complete medium at 1-2 x 10^6 cells/mL.

-

Add 1 mL of cell suspension to each well of a 24-well plate or into FACS tubes.

-

Add the CMV pp65 (495-503) peptide (1-10 µg/mL), positive control, or vehicle control.

-

Incubate for 1-2 hours at 37°C.

-

Add Brefeldin A and Monensin to block cytokine secretion.

-

Incubate for an additional 4-6 hours at 37°C.

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain with a fixable viability dye according to the manufacturer's instructions to label dead cells.

-

Wash the cells.

-

Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies (IFN-γ, TNF-α, IL-2).

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating first on live, single lymphocytes, then on CD4+ and CD8+ T-cell populations to determine the percentage of cells producing each cytokine.

-

Visualizations

T-Cell Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated upon the recognition of the CMV pp65 (495-503) peptide presented by an HLA-A*0201 molecule to a specific T-cell receptor (TCR).

Experimental Workflow for Immunogenicity Assessment

The following diagram outlines the general workflow for assessing the immunogenicity of the CMV pp65 (495-503) peptide using ELISpot and Intracellular Cytokine Staining.

Conclusion

The CMV pp65 (495-503) peptide is a robust and reliable tool for the assessment of CD8+ T-cell functionality. Its high immunogenicity and well-characterized HLA-A*0201 restriction make it an invaluable positive control in a variety of immunological assays, including ELISpot and intracellular cytokine staining. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this peptide in their studies of cellular immunity. The provided visualizations of the T-cell signaling pathway and experimental workflows serve to further clarify the underlying biological and technical principles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ashpublications.org [ashpublications.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive Evaluation of the Expressed CD8+ T Cell Epitope Space Using High-Throughput Epitope Mapping [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. JCI - Inhibiting the NADase CD38 improves cytomegalovirus-specific CD8+ T cell functionality and metabolism [jci.org]

- 8. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for In Vitro T-Cell Stimulation Using CEF20 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction